CRBN Binding Affinity: Lenalidomide Core vs. Thalidomide Core – ~10-Fold Differential
The lenalidomide-derived 1-oxoisoindolin core confers approximately 10-fold stronger binding to the CRBN–DDB1 complex compared to the thalidomide-derived 1,3-dioxoisoindolin core. In a thermal melt shift assay using the CRBN–DDB1 complex, lenalidomide exhibited an IC50 of ~3 μM, whereas thalidomide showed an IC50 of ~30 μM [1]. Pomalidomide, another 1,3-dioxoisoindolin-based ligand, gave an IC50 of ~3 μM [1]; however, pomalidomide uses a 4-amino attachment point, not the 4-oxyacetic acid ether present in the target compound, making direct linker geometry comparisons invalid. The target compound preserves the lenalidomide 1-oxoisoindolin core with a 4-oxyacetic acid linker, maintaining the ~10-fold affinity advantage over analogous thalidomide-O-COOH conjugates at the CRBN binding step.
| Evidence Dimension | CRBN–DDB1 binding affinity (IC50) |
|---|---|
| Target Compound Data | ~3 μM (class-level inference from lenalidomide core) |
| Comparator Or Baseline | Thalidomide: ~30 μM; Thalidomide-O-COOH: no direct CRBN IC50 reported but shares thalidomide core (inference: ~30 μM) |
| Quantified Difference | ~10-fold higher affinity for lenalidomide-core compounds vs. thalidomide-core |
| Conditions | Thermal melt shift assay with recombinant CRBN–DDB1 complex [1] |
Why This Matters
Higher CRBN binding affinity at the E3 ligase recruitment step correlates with more efficient ternary complex formation and increased degradation potency in PROTAC applications, directly impacting the DC50 of the final degrader molecule.
- [1] Lopez-Girona, A., Mendy, D., Ito, T., Miller, K., Gandhi, A. K., Kang, J., ... & Chopra, R. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. https://doi.org/10.1038/leu.2012.119 View Source
